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S-adenosyl-L-methionine - 78548-84-2

S-adenosyl-L-methionine

Catalog Number: EVT-258025
CAS Number: 78548-84-2
Molecular Formula: C15H22N6O5S
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S-adenosyl-L-methioninate is a sulfonium betaine that is a conjugate base of S-adenosyl-L-methionine obtained by the deprotonation of the carboxy group. It has a role as a human metabolite. It is functionally related to a L-methioninate. It is a conjugate base of a S-adenosyl-L-methionine.
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)
S-Adenosylmethionine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
S-adenosylmethionine is a natural product found in Homo sapiens and Pisum sativum with data available.
S-Adenosylmethionine is a nutritional supplement that is synthesized from adenosine triphosphate (ATP) and the amino acid methionine by the endogenous essential enzyme methionine adenosyltransferase (MAT), with potential antineoplastic activity. Upon administration, S-adenosylmethionine acts as a methyl donor for various transmethylation reactions. In cancer cells, this agent induces the methylation of tumor promoting genes, reverses DNA hypomethylation, and leads to the suppression of oncogene transcription. This induces apoptosis in and inhibits proliferation of susceptible tumor cells.
See also: S-Adenosyl-L-methionine Disulfate Tosylate (active moiety of).
Source

S-adenosyl-L-methionine is naturally found in all living cells, particularly in yeast, bacteria, and animal tissues. It can be extracted from these biological sources or synthesized chemically or enzymatically.

Classification

S-adenosyl-L-methionine is classified as a coenzyme and a methyl donor. It is categorized under small molecules that participate in biochemical reactions, specifically those involving methylation processes.

Synthesis Analysis

Methods

The synthesis of S-adenosyl-L-methionine can be achieved through both enzymatic and chemical methods.

  1. Enzymatic Synthesis:
    • The most common method involves the reaction of L-methionine with adenosine triphosphate catalyzed by methionine adenosyltransferase. This process can be optimized using purified enzyme preparations to minimize impurities and enhance yield .
    • Recent advancements include using immobilized enzyme systems, which improve operational stability and reduce product inhibition during synthesis .
  2. Chemical Synthesis:
    • Chemical methods often involve the use of activated derivatives of L-methionine and adenosine triphosphate under specific conditions to promote the formation of S-adenosyl-L-methionine .

Technical Details

Enzymatic synthesis typically requires controlled conditions such as pH, temperature, and substrate concentrations to maximize yield. For instance, immobilized methionine adenosyltransferase has shown improved performance at higher substrate concentrations due to reduced product inhibition .

Molecular Structure Analysis

Structure

S-adenosyl-L-methionine consists of an adenosine moiety linked to a methionine residue via a sulfonium group. The molecular formula is C15H19N5O5S, with a molecular weight of approximately 399.4 g/mol.

Data

The compound features a positively charged sulfonium ion (–S+) that plays a critical role in its function as a methyl donor. The stereochemistry around the sulfur atom is essential for its biological activity.

Chemical Reactions Analysis

Reactions

S-adenosyl-L-methionine participates in numerous biochemical reactions:

  1. Methylation Reactions: It donates methyl groups to various substrates, including DNA, RNA, proteins, and lipids.
  2. Transsulfuration Pathway: It can also act as a precursor for cysteine biosynthesis through transsulfuration pathways.

Technical Details

The methyl transfer mechanism typically involves the formation of an intermediate that facilitates the transfer of the methyl group from the sulfur atom to the acceptor molecule. This process is catalyzed by specific methyltransferases .

Mechanism of Action

Process

The mechanism by which S-adenosyl-L-methionine exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of methyltransferases.
  2. Methyl Transfer: The positively charged sulfur atom donates a methyl group to the substrate while forming S-adenosylhomocysteine as a byproduct.
  3. Release: The modified substrate is released from the enzyme, completing the reaction cycle.

Data

Studies have shown that variations in substrate structure can influence the efficiency and specificity of methylation reactions mediated by S-adenosyl-L-methionine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Sensitive to heat and light; should be stored under appropriate conditions to maintain activity.
  • pH Sensitivity: Optimal activity occurs within a specific pH range (typically around 7–8).

Relevant Data or Analyses

Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are commonly used to analyze the purity and structural integrity of S-adenosyl-L-methionine during synthesis .

Applications

Scientific Uses

S-adenosyl-L-methionine has diverse applications in scientific research:

  1. Methylation Studies: Used extensively in studies involving DNA methylation patterns and epigenetics.
  2. Pharmaceutical Development: Investigated for its potential therapeutic roles in treating mood disorders and liver diseases due to its involvement in neurotransmitter synthesis.
  3. Biotechnology: Utilized in recombinant DNA technology for modifying nucleic acids.

The versatility of S-adenosyl-L-methionine as a biochemical tool underscores its importance across various fields of research and medicine.

Biochemical Foundations of S-Adenosyl-L-Methionine

Molecular Structure and Stereochemical Properties

S-Adenosyl-L-methionine (SAMe, AdoMet) is a sulfonium compound formed through the enzymatic conjugation of L-methionine's sulfur atom with the 5' carbon of adenosine, resulting in a positively charged tetrahedral center. This unique structure consists of three distinct moieties: an adenosine component (adenine + ribose), an L-methionine-derived carbon chain featuring an α-amino and α-carboxyl group, and the central sulfonium ion (S⁺(CH₃)-CH₂-CH₂-) bridging these units [3] [6]. The molecule exists predominantly as a zwitterion at physiological pH, with the carboxyl group deprotonated and the amino group protonated [6].

The stereochemistry of SAMe is biologically critical. The adenosylation reaction catalyzed by methionine adenosyltransferase (MAT) exhibits strict stereospecificity, producing exclusively the S,S diastereomer (S-configuration at the sulfonium center and S-configuration at the methionine-derived α-carbon) [4]. This stereochemical preference arises from the enzyme's active site constraints during the SN₂ nucleophilic attack of methionine's sulfur on ATP's 5' carbon. The sulfonium chirality confers thermodynamic instability but is essential for SAMe's biological activity as a methyl donor. The molecule's inherent strain, particularly around the sulfonium center, activates the attached methyl group toward nucleophilic displacement, making it one of biology's most versatile methylation reagents [3] [8].

Table 1: Key Structural Features of S-Adenosyl-L-Methionine

Structural ElementChemical DescriptionFunctional Significance
Sulfonium Ion (S⁺)Central sulfur with three alkyl substituents (adenosyl, methyl, 3-carboxy-3-aminopropyl)Creates a high-energy bond activating methyl and methylene groups for transfer reactions
Adenosine MoietyAdenine + ribose linked via glycosidic bondServes as recognition/binding element for methyltransferases and regulatory proteins
Amino Acid BackboneL-Methionine-derived chain with α-amino and α-carboxyl groupsMaintains zwitterionic character; influences solubility and molecular recognition
Chiral CentersS-configuration at sulfonium sulfur; S-configuration at methionine α-carbonCritical for substrate binding in active sites of SAM-dependent enzymes; diastereomer specificity
Bond AnglesDistorted tetrahedral geometry around sulfurContributes to bond strain and enhanced reactivity

Biosynthetic Pathways: Methionine Adenosyltransferase (MAT) Catalysis

SAMe biosynthesis is exclusively catalyzed by methionine adenosyltransferase (MAT; EC 2.5.1.6), an enzyme family utilizing ATP and L-methionine as substrates in a complex reaction consuming all three phosphate bonds. The reaction proceeds via an ordered two-step mechanism:

  • Nucleophilic Attack: The sulfur atom of L-methionine attacks the C5' carbon of ATP, displacing tripolyphosphate (PPPi) and forming the sulfonium linkage with adenosine, yielding SAMe and tripolyphosphate as initial products.
  • Tripolyphosphate Hydrolysis: The unstable PPPi undergoes rapid enzymatic hydrolysis to pyrophosphate (PPi) and orthophosphate (Pi) [1] [4].

The overall reaction is:ATP + L-Methionine + H₂O → S-Adenosyl-L-methionine + PPi + Pi + H⁺

MAT enzymes exhibit significant structural conservation across species but display distinct isoform-specific properties in mammals. Humans express three catalytic isoforms: MAT1A (liver-specific, forming tetramers/dimers), MAT2A (ubiquitously expressed, forming dimers), and the regulatory non-catalytic MAT2B subunit that modulates MAT2A kinetics [1]. MAT1A, predominant in adult liver, has a higher Km for methionine (~100 µM) compared to MAT2A (Km ~2-10 µM), reflecting tissue-specific metabolic demands [1]. MAT2B binding to MAT2A lowers the Km for methionine and decreases inhibition by the product SAMe, effectively tuning enzymatic activity under varying cellular conditions [1].

Crystal structures of human MAT1A and MAT2A reveal a compact active site architecture with a "gating loop" that accommodates substrate and product conformations during catalysis [1]. The active site coordinates magnesium ions essential for ATP binding and positions methionine for nucleophilic attack. Notably, mutations in the MAT1A gene cause hereditary hypermethioninemia, underscoring the enzyme's critical role in methionine homeostasis [1]. Kinetic analyses demonstrate that MAT enzymes are subject to product inhibition by SAMe and, to a lesser extent, by AdoHcy, providing feedback regulation of SAMe synthesis [4] [7].

Table 2: Comparative Properties of Human MAT Isoforms

PropertyMAT1A (α1)MAT2A (α2)MAT2B (β)
Gene Location10q222p11.25q34
Expression PatternAdult liverFetal liver, all non-hepatic tissues, proliferating cellsUbiquitous, particularly elevated in certain cancers
Quaternary StructureTetramer (Isoform I) or Dimer (Isoform III)Dimer (Isoform II)Dimer (binds MAT2A)
Kinetic ParametersHigher Km Met (~100 µM); Lower VmaxLower Km Met (~2-10 µM); Higher VmaxRegulatory subunit: lowers MAT2A Km for Met and Ki for SAMe
RegulationInhibited by SAMeInhibited by SAMe; Enhanced by MAT2BContains SDR domains; interacts with transcription factors
Pathological RelevanceMutations cause hypermethioninemiaOverexpressed in hepatocellular carcinoma (HCC)Overexpressed in HCC; nuclear functions in mRNA stability

Thermodynamic and Kinetic Stability in Physiological Environments

SAMe is inherently unstable under physiological conditions due to its high-energy sulfonium bond and susceptibility to nucleophilic attack. Its degradation pathways are pH-dependent and significantly impact its biological half-life:

  • Acidic Conditions (pH < 3): SAMe undergoes rapid demethylation to form homoserine lactone and methylthioadenosine (MTA). This irreversible reaction proceeds via intramolecular nucleophilic attack by the adjacent carboxyl group on the methyl group attached to sulfur.
  • Neutral to Alkaline Conditions (pH 7-9): The dominant degradation pathway is intramolecular rearrangement via an SN₂ mechanism, yielding S-ribosylhomocysteine and the tautomer of 5'-deoxyadenosine (5'-methylthioadenosine tautomer). This process occurs through nucleophilic attack by the ribose 5'-oxygen on the methylene carbon adjacent to sulfur [3] [9].
  • Oxidative Degradation: The sulfonium center and methionine backbone are susceptible to oxidation, particularly by reactive oxygen species, forming sulfoxides and other oxidized derivatives that are biologically inactive [9].

Temperature sensitivity further compounds SAMe's instability. Studies show significant degradation at temperatures above 0°C, necessitating storage at -20°C or lower for long-term stability. At physiological temperature (37°C), SAMe's half-life in aqueous solution at neutral pH is approximately 3-6 hours, severely limiting its bioavailability and therapeutic utility [4] [9]. In biological matrices, enzymatic degradation by SAMe decarboxylase and other enzymes further reduces its effective concentration.

Stabilization strategies exploit molecular interactions to protect the sulfonium center. Lyophilization in the presence of stabilizing anions (e.g., sulfate or p-toluenesulfonate) significantly improves shelf-life. Molecular encapsulation within lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), has demonstrated enhanced stability by shielding SAMe from aqueous degradation. Studies report that encapsulation in tristearin-based SLNs increases SAMe's half-life by 3-fold compared to free SAMe in simulated intestinal fluid [9]. Diastereomeric stabilization via specific counterions (e.g., 1,4-butanedisulfonate) also reduces racemization at the sulfonium center, preserving biochemical activity [4] [9]. These approaches are critical for both research applications and potential therapeutic formulations where maintaining molecular integrity is paramount.

Table 3: Degradation Pathways and Half-Lives of SAMe Under Various Conditions

ConditionPrimary Degradation PathwayKey Degradation ProductsApproximate Half-Life
Strong Acid (pH 1-2)Demethylation + LactonizationHomoserine Lactone + Methylthioadenosine (MTA)Minutes
Weak Acid (pH 3-5)Competitive Demethylation & RearrangementHomoserine Lactone + MTA; S-Ribosylhomocysteine1-2 Hours
Neutral (pH 7.0, 25°C)Molecular RearrangementS-Ribosylhomocysteine + 5'-Deoxyadenosine tautomer10-20 Hours
Neutral (pH 7.0, 37°C)Molecular RearrangementS-Ribosylhomocysteine + 5'-Deoxyadenosine tautomer3-6 Hours
Alkaline (pH 9)Accelerated RearrangementS-Ribosylhomocysteine + 5'-Deoxyadenosine tautomer< 1 Hour
Oxidative StressSulfoxidationS-Adenosylmethionine Sulfoxide derivativesVariable
Enzymatic (Cellular)Decarboxylation/Polyamine SynthesisDecarboxylated SAMe; Spermidine/SpermineMinutes (context-dependent)

Properties

CAS Number

78548-84-2

Product Name

S-adenosyl-L-methionine

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate

Molecular Formula

C15H22N6O5S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-N

SMILES

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3C[S@+](CC[C@H](N)C(O)=O)C

Solubility

Soluble in DMSO

Synonyms

Ademetionine, (S)-;

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

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